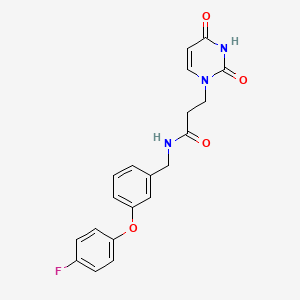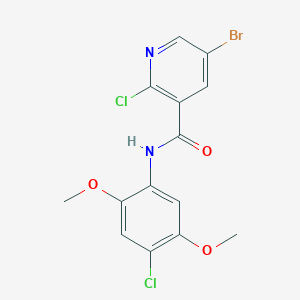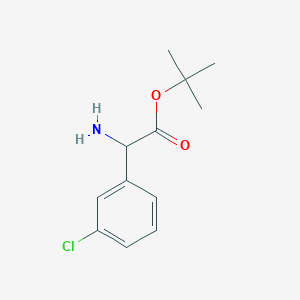
Tert-butyl 2-amino-2-(3-chlorophenyl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 2-amino-2-(3-chlorophenyl)acetate is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as tert-butyl 3-chloro-α-aminophenylacetate and is a white or off-white crystalline powder with a molecular formula of C12H16ClNO2. In
Wissenschaftliche Forschungsanwendungen
Tert-butyl 2-amino-2-(3-chlorophenyl)acetate has been studied for its potential applications in various scientific fields. One area of research involves its use as a building block for the synthesis of other compounds. For example, it has been used as a starting material for the synthesis of novel anti-cancer agents and anti-inflammatory drugs.
Another area of research involves its use as a ligand in coordination chemistry. Tert-butyl 2-amino-2-(3-chlorophenyl)acetate has been shown to form stable complexes with transition metal ions such as copper, nickel, and cobalt. These complexes have potential applications in catalysis, electrochemistry, and material science.
Wirkmechanismus
The mechanism of action of tert-butyl 2-amino-2-(3-chlorophenyl)acetate is not well understood. However, it is believed to interact with biological molecules such as enzymes and receptors. Studies have shown that it can inhibit the activity of certain enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the nervous system.
Biochemical and Physiological Effects:
Tert-butyl 2-amino-2-(3-chlorophenyl)acetate has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of cancer cells and reduce inflammation. It has also been shown to have antioxidant and neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using tert-butyl 2-amino-2-(3-chlorophenyl)acetate in lab experiments is its ease of synthesis. It can be synthesized using relatively simple and inexpensive methods. Another advantage is its versatility. It can be used as a building block for the synthesis of other compounds or as a ligand in coordination chemistry.
One limitation of using tert-butyl 2-amino-2-(3-chlorophenyl)acetate in lab experiments is its limited solubility in water. This can make it difficult to work with in aqueous solutions. Another limitation is its potential toxicity. Studies have shown that it can be toxic to certain cell types at high concentrations.
Zukünftige Richtungen
There are many future directions for the study of tert-butyl 2-amino-2-(3-chlorophenyl)acetate. One area of research could involve the synthesis of novel derivatives with improved properties such as increased solubility or reduced toxicity. Another area of research could involve the study of its interactions with biological molecules such as enzymes and receptors to better understand its mechanism of action. Additionally, studies could be conducted to explore its potential applications in other fields such as material science or electrochemistry.
Synthesemethoden
Tert-butyl 2-amino-2-(3-chlorophenyl)acetate can be synthesized using a variety of methods. One common method involves the reaction of tert-butyl chloroacetate with 3-chloroaniline in the presence of a base such as sodium hydroxide. Another method involves the reaction of tert-butyl bromoacetate with 3-chloroaniline in the presence of a base such as potassium carbonate. Both methods result in the formation of tert-butyl 2-amino-2-(3-chlorophenyl)acetate with a yield of around 70-80%.
Eigenschaften
IUPAC Name |
tert-butyl 2-amino-2-(3-chlorophenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO2/c1-12(2,3)16-11(15)10(14)8-5-4-6-9(13)7-8/h4-7,10H,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNLROSCHSHSEBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(C1=CC(=CC=C1)Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-amino-2-(3-chlorophenyl)acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

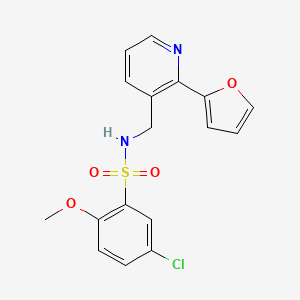
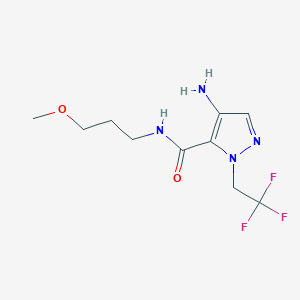
![Methyl 1-(4-chlorophenyl)-4-[(4-methylphenyl)sulfanyl]-6-oxo-1,6-dihydro-3-pyridazinecarboxylate](/img/structure/B2759268.png)
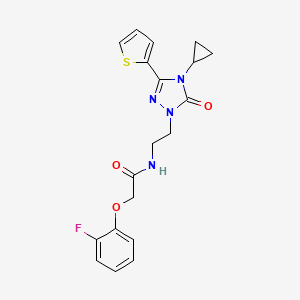

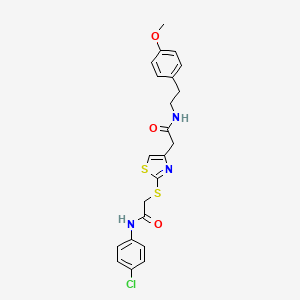
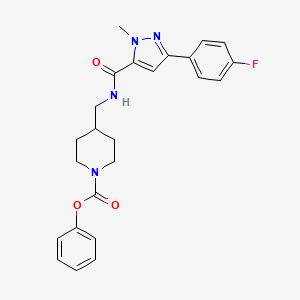
![3-((5-((2-oxo-2-phenylethyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2759277.png)
![N-ethyl-N-phenyl-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]thio}acetamide](/img/structure/B2759278.png)
![8-(2-methoxyphenyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2759279.png)

